

An In-depth Technical Guide to 2',3',4'-Trichloroacetophenone

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Compound of Interest

Compound Name: 2',3',4'-Trichloroacetophenone

CAS No.: 42981-08-8

Cat. No.: B1267302

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A Note on Chemical Identification: The compound of interest, 2',3',4'-Trichloroacetophenone, is identified by the CAS number 13608-87-2. Initial inquiries may associate this compound with CAS number 37048-93-6; however, publicly available scientific databases predominantly link the structure and properties described herein to CAS number 13608-87-2. This guide will proceed with the latter as the primary identifier.

Introduction

2',3',4'-Trichloroacetophenone is a halogenated aromatic ketone, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring a trichlorinated phenyl ring attached to an acetyl group, imparts unique chemical reactivity that makes it a valuable intermediate in various chemical research domains. This guide provides a comprehensive technical overview of 2',3',4'-trichloroacetophenone, including its chemical properties, synthesis, potential applications in drug discovery, analytical methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties

The fundamental physical and chemical properties of 2',3',4'-Trichloroacetophenone are summarized in the table below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

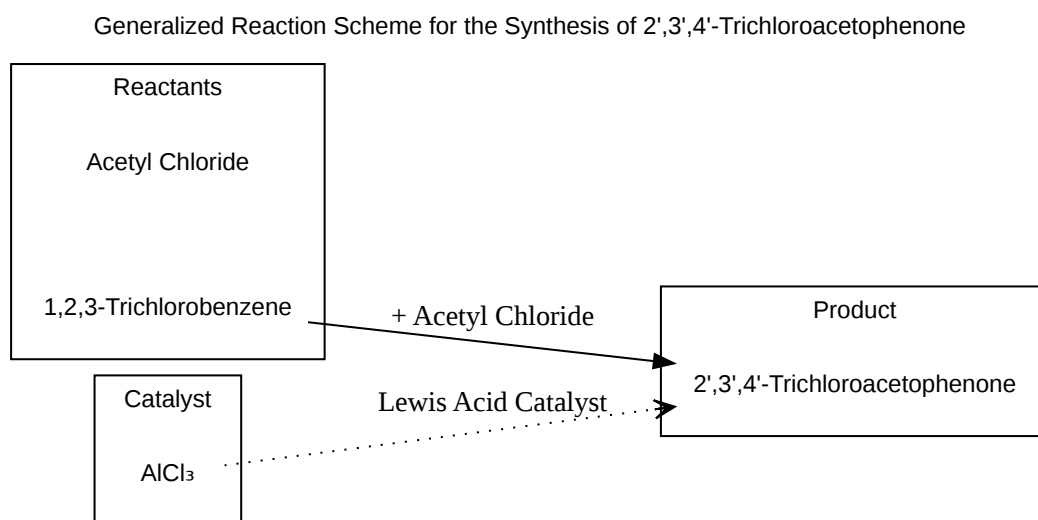
Property	Value	Reference(s)
IUPAC Name	1-(2,3,4-trichlorophenyl)ethanone	[1]
CAS Number	13608-87-2	[2][3]
Molecular Formula	C ₈ H ₅ Cl ₃ O	[2]
Molecular Weight	223.48 g/mol	[2]
Appearance	White to light yellow to light orange powder/crystal; Dark gold-colored solid	[2][4]
Melting Point	59-64 °C	[2][4]
Boiling Point	144 °C @ 8 mmHg	[2][4]
Solubility	Insoluble in water; Soluble in methanol	[4]
Density	1.425 g/cm ³	[2]

Synthesis and Mechanism: The Friedel-Crafts Acylation Approach

The most plausible and widely employed method for the synthesis of aryl ketones such as 2',3',4'-Trichloroacetophenone is the Friedel-Crafts acylation.[5][6] This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. In this case, 1,2,3-trichlorobenzene would serve as the aromatic substrate, and an acetylating agent, such as acetyl chloride or acetic anhydride, provides the acyl group. A strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), is required to catalyze the reaction.[7][8]

The reaction mechanism commences with the activation of the acetylating agent by the Lewis acid catalyst to form a highly electrophilic acylium ion. This ion then attacks the electron-rich

aromatic ring of 1,2,3-trichlorobenzene, leading to the formation of a resonance-stabilized carbocation intermediate, also known as a sigma complex. The final step involves the deprotonation of the sigma complex to restore the aromaticity of the ring and yield the desired 2',3',4'-trichloroacetophenone product.[9]



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Caption: Friedel-Crafts Acylation of 1,2,3-Trichlorobenzene.

Generalized Laboratory Protocol for Synthesis

The following protocol is a generalized procedure based on the principles of Friedel-Crafts acylation and should be adapted and optimized based on laboratory-specific conditions and safety assessments.

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas),

add anhydrous aluminum chloride (AlCl_3) to a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

- **Addition of Reactants:** Cool the mixture in an ice bath. Slowly add 1,2,3-trichlorobenzene to the flask. Subsequently, add acetyl chloride dropwise from the dropping funnel while maintaining the low temperature and stirring.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the completion of the reaction. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction and Purification:** Separate the organic layer and extract the aqueous layer with a suitable organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Applications in Research and Drug Development

Currently, 2',3',4'-trichloroacetophenone is primarily classified as a useful research chemical.^[2] Its application has been noted in studies related to the dechlorination of tetrachlorodibenzo-p-dioxin (TeCDD).^[4]

While direct applications in drug development are not extensively documented, its structural motifs suggest potential utility as an intermediate in medicinal chemistry. Chlorinated organic compounds are integral to a vast number of pharmaceuticals, with chlorine substitution often enhancing membrane permeability, metabolic stability, and binding affinity to biological targets.^[10] The ketone functionality of 2',3',4'-trichloroacetophenone allows for a wide range of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic activities.

Analytical Methodologies

The characterization and purity assessment of 2',3',4'-trichloroacetophenone can be achieved using standard analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for analyzing this compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like formic or phosphoric acid, would likely provide good separation.[\[11\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for the identification and quantification of volatile compounds like 2',3',4'-trichloroacetophenone. It provides information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compound by providing detailed information about the hydrogen and carbon framework.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, particularly the carbonyl ($\text{C}=\text{O}$) stretch of the ketone.

Safety and Toxicological Profile

There is a significant lack of detailed toxicological data for 2',3',4'-trichloroacetophenone in publicly available databases. Therefore, it should be handled with extreme caution, assuming it possesses significant hazards based on its chemical structure as a polychlorinated aromatic compound.

- General Hazards: It is likely combustible and is incompatible with strong oxidizing agents and strong bases.[\[4\]](#)
- Handling Precautions: Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
- First Aid Measures:
 - In case of skin contact: Immediately wash with plenty of soap and water.
 - In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

- If inhaled: Move the person into fresh air.
- If swallowed: Rinse mouth with water. Do not induce vomiting.

Conclusion

2',3',4'-Trichloroacetophenone (CAS 13608-87-2) is a valuable research chemical with a well-defined set of physicochemical properties. Its synthesis is accessible through the established Friedel-Crafts acylation reaction. While its direct applications in drug development are yet to be fully explored, its structural characteristics suggest potential as a versatile intermediate in medicinal chemistry. The scarcity of comprehensive safety and toxicological data necessitates that this compound be handled with the utmost care by trained professionals in a controlled laboratory setting. Further research into its biological activity and synthetic utility is warranted to fully unlock its potential.

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